Dioxepin Scaffold vs. Oxepin Scaffold: Structural and Pharmacophoric Distinction from Doxepin and Cidoxepin
The target compound incorporates a 1,4-dioxepin central ring (two endocyclic oxygen atoms) with a saturated –CH₂CH₂–N(Et)₂ side chain. In contrast, doxepin and cidoxepin contain a single-oxygen oxepin ring with an unsaturated propylidene linker (–CH=CH–CH₂–N(CH₃)₂). The additional ring oxygen in the dioxepin scaffold introduces a second hydrogen-bond acceptor site and alters the electrostatic potential surface of the tricyclic core, which has been shown in the broader dibenzo-dioxepin/dithiepin series to modulate psychotropic activity profiles across multiple in vivo assays [1]. No H1 receptor Ki or direct binding data are publicly available for the target compound, and this gap should be noted when attempting target-based selection.
| Evidence Dimension | Central ring heteroatom count and side-chain saturation |
|---|---|
| Target Compound Data | Two endocyclic oxygen atoms (1,4-dioxepin); saturated ethanamine linker (–CH₂–CH₂–N(Et)₂) |
| Comparator Or Baseline | Doxepin/Cidoxepin: one endocyclic oxygen (oxepin); unsaturated propylidene linker (–CH=CH–CH₂–N(CH₃)₂) |
| Quantified Difference | Qualitative structural difference; quantitative binding or functional data unavailable |
| Conditions | Chemical structure comparison; patent disclosure US 4,459,306 [2] |
Why This Matters
The distinct heteroatom arrangement and linker geometry preclude direct pharmacological extrapolation from the well-characterized doxepin H1-antagonist profile and justify independent experimental characterization rather than assumed class interchangeability.
- [1] Šindelář K, Holubek J, Ryska M, Svátek E, Dlabač A, Hrubantová M, Protiva M. Tricyclic psychotropic agents containing two chalcogen atoms in the central ring: Synthesis of 11-(dimethylaminoalkyl) derivatives of 11H-dibenzo[b,e]-1,4-dioxepin and 11H-dibenzo[b,e]-1,4-dithiepin. Collect Czech Chem Commun. 1982;47:72–87. View Source
- [2] US Patent 4,459,306. Tricyclic ethers, their process of preparation and their use as medicines. Filed 1981, published 1984. View Source
